Magnesium 3-hydroxybutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

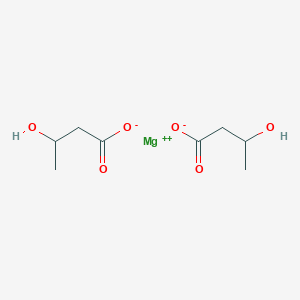

Magnesium 3-hydroxybutyrate (MgHB) is a compound that has gained increasing attention in the scientific community due to its potential therapeutic properties . MgHB is a salt of beta-hydroxybutyrate and magnesium, which is naturally produced by the liver during periods of fasting or a low-carbohydrate diet.

Synthesis Analysis

The synthesis of 3-hydroxybutyrate, a monomer of PHB, from a renewable material has been established . The system consists of triethanolamine, water-soluble zinc porphyrin, pentamethylcyclopentadienyl coordinated rhodium complex, NAD+ and a cell extract containing acetone carboxylase and 3-hydroxybutyrate dehydrogenase from Rhodobacter capsulatus SB1003 cultured in acetone-bicarbonate medium .Molecular Structure Analysis

The molecular formula of Magnesium 3-hydroxybutyrate is C4H10MgO3 . The molecular weight is 130.43 .Chemical Reactions Analysis

3-Hydroxybutyrate, also known as BHB, is an organic compound and a beta hydroxy acid with the chemical formula CH3CH(OH)CH2CO2H . Its oxidized and polymeric derivatives occur widely in nature . In humans, D-β-hydroxybutyric acid is one of two primary endogenous agonists of hydroxycarboxylic acid receptor 2 (HCA2), a Gi/o-coupled G protein-coupled receptor (GPCR) .Applications De Recherche Scientifique

Polyhydroxyalkanoate (PHA) Synthesis and Control : Magnesium affects the biosynthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by influencing glucose uptake, which is crucial for producing polymers with specific properties in medical and pharmaceutical fields (Lee, 2007).

Production of Biobased Chemicals : Magnesium salts influence the conversion of 3-hydroxybutyrate to methyl crotonate, a process important for producing biobased chemicals from polyhydroxyalkanoates (PHAs) produced from wastewater (Spekreijse et al., 2016).

Biomedical Applications of Magnesium-based Composites : Magnesium-based biocomposites and bioalloys are used in various biomedical applications due to their mechanical properties and biocompatibility. These include bone fixation, cardiovascular stents, and dental implants (Ali et al., 2019).

Enhancement of Bone Regeneration : Magnesium plays a significant role in mediating cell-extracellular matrix interactions and controlling bone apatite structure and density. Its incorporation into scaffolds and composites enhances the adhesion, proliferation, and differentiation of bone cells (Roh et al., 2017); (Hickey et al., 2015).

PHB Production and Carbon Source Utilization : Magnesium affects poly(3-hydroxybutyrate) production in bioreactors by influencing the utilization of different carbon sources (Ghoddosi et al., 2019).

Improvement of Biomedical Magnesium Alloys : Poly(3-hydroxybutyrate) coatings on magnesium alloys enhance their anti-corrosion properties, making them more suitable for biomedical applications (Ma et al., 2010).

Synthesis and Modification of Magnesium Compounds : Comprehensive review on methods of synthesizing and modifying magnesium hydroxide and magnesium oxide, highlighting their use in various scientific and practical applications (Pilarska et al., 2017).

Biocompatibility of Magnesium Alloys in Orthopedic Implants : Strategies to improve mechanical and degradation performance of magnesium alloys in orthopedic implants through alloying, surface modification, and processing techniques (Radha & Sreekanth, 2017).

Functionalized Hydrophobic Coating for Magnesium Alloys : Development of a hydrophobic coating functionalized with polypeptide TK14 on magnesium alloys to enhance corrosion resistance and biocompatibility, useful for cardiovascular implants (Shen et al., 2021).

Safety And Hazards

Orientations Futures

The future outlook for the Magnesium 3-hydroxybutyrate market is promising . The increasing awareness about the importance of maintaining a healthy lifestyle and the growing demand for dietary supplements are driving the market growth . Ongoing research and development activities focusing on the exploration of the therapeutic potential of Magnesium 3-hydroxybutyrate are expected to further boost market growth .

Propriétés

IUPAC Name |

magnesium;3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQIJFHENOQDO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium 3-hydroxybutyrate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2](/img/no-structure.png)

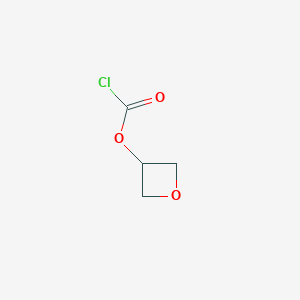

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)